Cdk4 Inhibitor - 546102-60-7

Cdk4 Inhibitor

Catalog Number: EVT-444334
CAS Number: 546102-60-7
Molecular Formula: C20H10BrN3O2
Molecular Weight: 404.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Role in scientific research: CDK4 is a serine/threonine kinase that plays a crucial role in the G1 phase of the cell cycle. It complexes with Cyclin D and phosphorylates the retinoblastoma protein (Rb), promoting cell cycle progression. [, ] Dysregulation of CDK4 is observed in a variety of cancers, leading to uncontrolled cell proliferation. [, , ] Therefore, CDK4 is considered a valid target for anticancer therapies. Cdk4 inhibitors are used in research to study:

  • Cell cycle regulation: They help understand the mechanisms governing the G1-S transition and the role of CDK4 in this process. [, , , , , , ]
  • Cancer biology: Cdk4 inhibitors are used to investigate the role of CDK4 in cancer development, progression, and resistance to therapies. [, , , , , , , , , , , , ]
  • Drug development: Cdk4 inhibitors serve as lead compounds for the development of novel anticancer therapeutics. [, , , , , , ]
Synthesis Analysis
  • Pyrido[2,3-d]pyrimidin-7-one derivatives: [, ]
  • 2-Anilino-4-triazolpyrimidine derivatives: []
  • Indolocarbazoles: []
  • Diarylurea: []
  • Isoquinolin-1,3-diones: []
Molecular Structure Analysis
  • Heterocyclic core: Often a pyrimidine, pyrido[2,3-d]pyrimidine, or triazole ring system. [, , , , ]
  • Substituents at specific positions: These groups can modulate potency and selectivity against CDK4. [, , , , , , ]
  • Hydrogen bond donors and acceptors: These groups facilitate interaction with key residues in the ATP binding pocket of CDK4. [, ]
  • Hydrophobic moieties: These groups contribute to binding affinity and selectivity. [, ]

Molecular modeling techniques like molecular docking and molecular dynamics simulations are employed to understand the binding mode of Cdk4 inhibitors and guide the design of new compounds. [, ]

Mechanism of Action

Cdk4 inhibitors primarily function by competitively binding to the ATP-binding site of CDK4. This prevents ATP from binding, inhibiting the kinase activity of CDK4 and blocking its ability to phosphorylate Rb. [, , , , , , , , , ] Consequently, Cdk4 inhibitors induce:

  • Cell cycle arrest: Cells are prevented from progressing from G1 to S phase. [, , , , , , ]
  • Inhibition of tumor cell proliferation: This effect is particularly pronounced in cells where CDK4 is overexpressed or hyperactivated. [, , , , , , , , , , , , ]
  • Induction of senescence: Prolonged exposure to certain CDK4 inhibitors can trigger irreversible cell cycle arrest, leading to cellular senescence. [, , , , , ]
Applications
  • Investigating cell cycle control mechanisms: CDK4 inhibitors are essential tools for dissecting the intricacies of the G1-S transition, understanding the role of CDK4 in cell cycle progression, and investigating the interplay between CDK4 and other cell cycle regulators. [, , , , , , ]

  • Elucidating the role of CDK4 in cancer: These inhibitors are instrumental in unraveling the involvement of CDK4 in various aspects of cancer, including tumor initiation, growth, metastasis, and drug resistance. Studies using CDK4 inhibitors have demonstrated their potential to inhibit tumor cell proliferation, induce apoptosis, and modulate signaling pathways crucial for cancer progression. [, , , , , , , , , , , , ]

  • Developing novel anticancer therapies: CDK4 inhibitors serve as lead compounds for designing and developing new cancer therapeutics. Their selectivity and potency are being optimized to enhance efficacy and minimize off-target effects. Research on CDK4 inhibitors has contributed to the development of clinically approved drugs like Palbociclib, Ribociclib, and Abemaciclib for the treatment of certain types of breast cancer. [, , , , , , ]

Palbociclib (PD0332991)

Compound Description: Palbociclib is a highly selective, first-in-class, orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), exhibiting greater selectivity for CDK4/D1 (Ki = 2 nM) over CDK6/D3 (Ki = 279 nM) []. It induces G1 cell cycle arrest by reducing Rb phosphorylation at specific residues in a dose-dependent manner and has shown synergistic activity with mTOR, MEK, PI3K, and PARP inhibitors [].

Relevance: Palbociclib serves as a reference compound for several studies investigating CDK4 inhibitors. Its efficacy and safety profile, particularly its selectivity for CDK4 over CDK6, are compared to novel CDK4 inhibitors [, , , , ]. Additionally, its mechanism of action, inducing cell cycle arrest and senescence, and its use in combination therapies are explored in relation to other CDK4 inhibitors [, , , , ].

Abemaciclib

Compound Description: Abemaciclib is a potent CDK4/6 inhibitor, currently under investigation as a therapeutic agent for various cancers [, , ]. It has demonstrated favorable progression-free survival (PFS) in patients with dedifferentiated liposarcoma (DDLS) [].

Relevance: Abemaciclib, similar to CDK4 inhibitors, targets the cyclin D1/CDK4 complex, making it a relevant compound in this context []. Research aims to understand its efficacy and toxicity profile compared to other CDK4/6 inhibitors, including its potential to overcome resistance mechanisms and reduce side effects [, , ].

Flavopiridol

Compound Description: Flavopiridol is a cyclin-dependent kinase (CDK) inhibitor with a broad range of targets [].

Relevance: This compound is relevant to the study of CDK4 inhibitors due to its ability to induce autophagy in some solid cancer cell lines, a phenomenon also observed with certain CDK4 inhibitors []. The combination of flavopiridol with autophagy inhibitors is being explored as a potential antitumor strategy, highlighting the interplay between CDK inhibition and autophagy in cancer cells [].

Roscovitine

Compound Description: Roscovitine is a small molecule CDK inhibitor known to reduce the activity of mitotic CDK4. Its effect on other CDKs, such as non-mitotic CDK5, requires further investigation [].

Relevance: This compound is relevant due to its ability to protect against neuronal cell death in ischemic-reperfused rat retinas []. The study suggests that abnormal cell cycle progression and non-mitotic CDK activation contribute to neuronal cell death, highlighting potential therapeutic avenues for CDK inhibitors beyond cancer [].

2-94

Compound Description: 2-94 is a highly selective, first-in-class CDK4 inhibitor with high oral bioavailability []. Preclinical studies indicate robust antitumor efficacy and a favorable safety profile compared to Palbociclib, particularly with regard to its impact on blood cell counts [].

Relevance: This compound is highly relevant to CDK4 inhibitors due to its potent and selective inhibition of CDK4 []. The research emphasizes 2-94's potential as a therapeutic agent for ovarian cancer, showcasing the ongoing development of novel CDK4 inhibitors with improved efficacy and safety profiles [].

LY2835219

Compound Description: LY2835219 is a selective, oral CDK4/6 inhibitor currently under clinical investigation for various cancer types [, ]. It exhibits a distinct toxicity profile compared to other CDK4/6 inhibitors, primarily manifesting as gastrointestinal toxicity [].

Relevance: This compound is relevant to CDK4 inhibitors as it directly targets the CDK4/6 pathway []. The ongoing clinical trials aim to evaluate its efficacy and manage its unique toxicity profile [].

Relevance: This compound shares the target pathway with CDK4 inhibitors, making it relevant for understanding the broader landscape of CDK4/6 inhibition in cancer therapy []. Research focuses on balancing its efficacy with its potential cardiac and hematologic toxicities [].

8-Cyclopentyl-6-iodo-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]-pyrimidin-7-one (CKIA)

Compound Description: CKIA is a small molecule CDK4 inhibitor that has been radiolabeled with Iodine-124 ([124I]CKIA) for potential use in tumor imaging using positron emission tomography (PET) [, ].

Relevance: This compound is relevant to CDK4 inhibitors due to its ability to inhibit tumor cell proliferation through specific targeting of the CDK4/pRb/E2F pathway [, ]. The radiolabeling of CKIA allows researchers to study cell proliferation processes in vivo, further expanding the applications of CDK4 inhibitors [, ].

8-Cyclopentyl-6-iodo-5-methyl-2-(5-(piperazin-1-yl)-pyridin-2-yl-amino)-8H-pyrido[2,3-d]pyrimidin-7-one (CKIB)

Compound Description: CKIB, similar to CKIA, is a small molecule CDK4 inhibitor that has been radiolabeled with Iodine-124 ([124I]CKIB) for potential use as a PET imaging agent to visualize tumors and study cell proliferation in vivo [, ].

Relevance: CKIB is relevant to CDK4 inhibitors due to its targeted inhibition of the CDK4/pRb/E2F pathway, leading to the suppression of tumor cell proliferation [, ]. The ability to radiolabel CKIB highlights its potential as both a therapeutic agent and a tool for understanding CDK4 biology in vivo [, ].

6-Substituted Indolocarbazoles (specifically 4d and 4h)

Compound Description: These are a class of compounds identified as potent and selective inhibitors of the cyclin D1/CDK4 complex [].

Relevance: These compounds are highly relevant to CDK4 inhibitors as they directly target the cyclin D1/CDK4 complex, a key regulator of the cell cycle []. The research emphasizes the potential of indolocarbazoles as anti-cancer agents, showcasing the ongoing development of structurally diverse CDK4 inhibitors with potent anti-tumor activities [].

N-(9-oxo-9H-fluoren-4-yl)-N'-pyridin-2-ylurea (compound 15)

Compound Description: This diarylurea derivative is a potent CDK4 inhibitor identified through structure-based drug design, exhibiting an IC50 of 0.10 μM [].

Relevance: This compound is relevant to CDK4 inhibitors due to its identification through a novel design strategy that combines de novo design and structure-based selection []. The study highlights the potential of this approach for discovering new CDK4 inhibitors with improved potency and selectivity [].

N-[(9bR)-5-oxo-2,3,5,9b-tetrahydro-1H-pyrrolo[2,1-a]isoindol-9-yl]-N'-pyridin-2-ylurea (compound 26a)

Compound Description: This compound is a potent CDK4 inhibitor developed through further modification of the diarylurea scaffold, exhibiting an IC50 of 0.042 μM [].

Relevance: This compound is relevant to CDK4 inhibitors as it represents a successful example of structure-based optimization, resulting in a more potent CDK4 inhibitor compared to its parent compound (compound 15) []. The study emphasizes the importance of understanding the binding interactions between inhibitors and CDK4 for guiding drug design efforts [].

Pyrazol-3-ylurea Derivatives (specifically compound 15b)

Compound Description: This is a class of highly selective and potent CDK4 inhibitors, with compound 15b exhibiting remarkable selectivity for CDK4 over CDK1/2 and other kinases [].

Relevance: These compounds are relevant to CDK4 inhibitors due to their high selectivity, a crucial factor in minimizing off-target effects and improving the therapeutic index of CDK4 inhibitors []. The study highlights the effectiveness of targeting specific amino acid residues in the ATP binding pocket of CDK4 to achieve selectivity [].

AMG 925

Compound Description: AMG 925 is a dual inhibitor targeting both FLT3 and CDK4, developed to overcome resistance mechanisms associated with FLT3 inhibitors in acute myeloid leukemia (AML) [].

Relevance: While not solely a CDK4 inhibitor, AMG 925's dual targeting mechanism provides insights into the potential benefits of combining CDK4 inhibition with other therapeutic targets []. The research suggests that dual inhibition may delay the emergence of drug resistance, a significant challenge in AML treatment [].

SAR439859

Compound Description: SAR439859 is a novel, orally bioavailable, next-generation selective estrogen receptor degrader (SERD) that exhibits potent antagonist and degradation activity against both wild-type and mutant estrogen receptors (ER) [].

Relevance: Although not a CDK4 inhibitor itself, SAR439859 demonstrates strong synergistic activity when combined with the CDK4 inhibitor palbociclib in preclinical models of ER+ breast cancer []. This synergy highlights the potential of combining CDK4 inhibitors with other targeted therapies to enhance anti-tumor efficacy [].

RGT-419B

Compound Description: RGT-419B is a novel, next-generation CDK inhibitor with high potency against CDK4, additional activity against CDK2, and selectivity over CDK6 []. This unique profile aims to overcome resistance mechanisms and reduce hematologic toxicity associated with existing CDK4/6 inhibitors [].

Relevance: This compound represents the next generation of CDK4 inhibitors, designed to address limitations of existing therapies []. The ongoing clinical trials are evaluating its safety, pharmacokinetics, and efficacy in patients with hormone receptor-positive (HR+), HER2- advanced/metastatic breast cancer who have progressed on prior CDK4/6 inhibitor therapy [].

Properties

CAS Number

546102-60-7

Product Name

Cdk4 Inhibitor

IUPAC Name

6-bromo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione

Molecular Formula

C20H10BrN3O2

Molecular Weight

404.2 g/mol

InChI

InChI=1S/C20H10BrN3O2/c21-8-5-6-10-12(7-8)23-18-14(10)16-15(19(25)24-20(16)26)13-9-3-1-2-4-11(9)22-17(13)18/h1-7,22-23H,(H,24,25,26)

InChI Key

NMFKDDRQSNVETB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C4C(=C5C6=C(C=C(C=C6)Br)NC5=C3N2)C(=O)NC4=O

Synonyms

2-Bromo-12,13-dihydro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione;

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C5C6=C(C=C(C=C6)Br)NC5=C3N2)C(=O)NC4=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.